molecular formula C22H20FN3O3S B2682930 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899982-03-7

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2682930
CAS No.: 899982-03-7
M. Wt: 425.48
InChI Key: BJVSABDUGZUXSJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a thioacetamide group, and a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzofuro[3,2-d]pyrimidin-2-yl group would form a fused ring system, and the thioacetamide and 4-fluorophenyl groups would be attached to this ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the reaction conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Cancer Research and Antitumor Activity

Novel fluoro-substituted benzo[b]pyran compounds, closely related to the specified chemical structure, have demonstrated significant anti-lung cancer activity. These compounds, upon undergoing specific chemical reactions, yield derivatives with anticancer properties at concentrations lower than the reference drug 5-fluorodeoxyuridine. This highlights the potential of such molecules in the development of new anticancer agents (Hammam et al., 2005).

Radiochemistry and Imaging

A derivative within this chemical series, known as DPA-714, was designed with a fluorine atom in its structure to enable labeling with fluorine-18. This allows for in vivo imaging using positron emission tomography (PET), demonstrating the compound's utility in radiochemistry and potentially in neurological research (Dollé et al., 2008).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This underscores the compound's potential in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and exploring its use in the synthesis of other compounds .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSABDUGZUXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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